N-(5-Chloro-2-methylphenyl)-1-[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide
Description
This compound belongs to the hydrazinecarboxamide class, characterized by a formamide backbone linked to a substituted phenyl group and a piperidinylidene hydrazine moiety.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2/c1-10-3-4-11(16)9-13(10)17-14(21)15(22)19-18-12-5-7-20(2)8-6-12/h3-4,9H,5-8H2,1-2H3,(H,17,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPHVHVPCGJVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NN=C2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-methylphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-methylphenyl derivatives and 1-methylpiperidine. The reaction conditions would likely involve the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-methylphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.
Scientific Research Applications
N-(5-Chloro-2-methylphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Materials Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-methylphenyl)-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Core Structural Variations
The following table highlights structural differences between the target compound and related hydrazinecarboxamides:
Key Observations :
Physicochemical Properties
Comparative physicochemical data (estimated where experimental values are unavailable):
Implications :
- The target compound’s low solubility may limit bioavailability, a common challenge in hydrazinecarboxamides. Modifications like the imidazolylpropylidene group in improve solubility but require trade-offs in synthetic complexity.
- Higher logP values (e.g., ) correlate with enhanced membrane permeability but may increase off-target interactions.
Biological Activity
N-(5-Chloro-2-methylphenyl)-1-[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . Its structure includes a chloro-substituted aromatic ring and a hydrazinecarbonyl moiety, which are significant for its biological interactions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.79 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C1=CC=C(C=C1Cl)C(=O)N)N=NCCN(C)C |
Anticancer Activity
Recent studies indicate that compounds similar to this compound exhibit promising anticancer properties. For instance, pyrazole derivatives have been shown to induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, which are crucial for breast cancer research. The presence of halogen substituents, such as chlorine, enhances the cytotoxic effects of these compounds when used in combination with established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound also displays antimicrobial properties. Research on similar hydrazine derivatives indicates significant antifungal and antibacterial activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The hydrazine moiety may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : By triggering apoptotic pathways, the compound can lead to programmed cell death in malignant cells.
- Antimicrobial Action : Similar compounds have shown the ability to disrupt bacterial cell walls or inhibit protein synthesis .
Study 1: Anticancer Efficacy
A study investigating the efficacy of hydrazone derivatives on breast cancer cells demonstrated that certain compounds showed a significant reduction in cell viability. The combination of these derivatives with doxorubicin resulted in enhanced cytotoxicity, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancer types .
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of hydrazine derivatives revealed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity, particularly the introduction of halogen atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
